(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
Description
The compound "(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione" is a pyrrolidine-2,3-dione derivative with a complex structure featuring multiple aromatic and functional groups. Its core structure includes:
- A pyrrolidine-2,3-dione ring, a motif associated with diverse bioactivities, including enzyme inhibition and receptor modulation.
- A 2,3-dihydro-1,4-benzodioxin group, which is linked via a hydroxymethylidene moiety.
- 4-ethylphenyl and 2-phenylethyl substituents, which may enhance lipophilicity and influence pharmacokinetic properties like membrane permeability .
The ethyl and phenyl groups suggest a design strategy to balance solubility and target affinity, though experimental validation is required.
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO5/c1-2-19-8-10-21(11-9-19)26-25(27(31)22-12-13-23-24(18-22)35-17-16-34-23)28(32)29(33)30(26)15-14-20-6-4-3-5-7-20/h3-13,18,26,31H,2,14-17H2,1H3/b27-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMNYPIEFHEIOF-IMVLJIQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates a complex arrangement that includes a pyrrolidine core with various substituents that may influence its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of the benzodioxin moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Anticancer Activity : There is emerging evidence of its ability to induce apoptosis in cancer cells through various signaling pathways.
The biological mechanisms by which this compound exerts its effects are still under investigation. However, some proposed pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It is suggested that the compound can modulate pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
Antioxidant Activity
A study evaluated the antioxidant potential of various derivatives of the benzodioxin structure. Results showed that compounds similar to this compound exhibited significant free radical scavenging activity (IC50 values ranging from 20 to 50 µM) .
Antimicrobial Properties
In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest its potential application in treating bacterial infections .
Anti-inflammatory Effects
Research conducted on cellular models indicated that the compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, highlighting its anti-inflammatory potential .
Anticancer Activity
A recent study focused on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent increase in apoptosis markers with an IC50 value around 15 µM for MCF-7 cells .
Data Table
Comparison with Similar Compounds
Structural and Functional Differences:
Key Insights :
- The 2-phenylethyl substituent at N1 lacks the tertiary amine present in the compound, which could reduce cationic interactions with biological targets.
Benzodioxin-Containing Compounds
Benzodioxin rings are common in pharmaceuticals due to their stability and electron-rich aromatic systems. For example, strobilurin fungicides (e.g., azoxystrobin) share a benzodioxin-like scaffold but differ in functional groups and mechanisms of action .
Comparative Analysis:
Key Insights :
- The target compound’s benzodioxin group may confer metabolic stability, similar to strobilurins, but its pyrrolidine-dione core suggests a divergent mechanism.
Diaryl-Substituted Compounds
Diaryl moieties (e.g., 4-ethylphenyl and phenylethyl groups) are prevalent in drug design. For instance, describes benzimidazole derivatives with diaryl sulfonates, which exhibit distinct physicochemical profiles.
Physicochemical Comparison:
Key Insights :
- The target compound’s lower hydrogen-bond acceptor count and lack of ionizable groups (e.g., sulfonate) may limit aqueous solubility compared to benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
